Cas no 2177366-13-9 (N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine)

N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine is a heterocyclic compound featuring a pyrazine and thiophene moiety linked via a benzoyl-substituted azetidine core. Its unique structure offers potential as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or receptor modulators due to its nitrogen-rich framework. The azetidine ring enhances conformational rigidity, while the thiophene and pyrazine groups contribute to electronic diversity, facilitating interactions with biological targets. This compound is suited for medicinal chemistry applications, where its balanced lipophilicity and hydrogen-bonding capacity may improve drug-like properties. Its synthetic versatility allows for further derivatization, making it valuable for structure-activity relationship studies.
N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine structure
2177366-13-9 structure
Product Name:N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine
CAS No:2177366-13-9
MF:C18H16N4OS
MW:336.410841941834
CID:5337221
Update Time:2025-05-22

N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • (3-(pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
    • [3-(pyrazin-2-ylamino)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
    • N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine
    • Inchi: 1S/C18H16N4OS/c23-18(14-5-3-13(4-6-14)16-2-1-9-24-16)22-11-15(12-22)21-17-10-19-7-8-20-17/h1-10,15H,11-12H2,(H,20,21)
    • InChI Key: DNCKMAXJRXAGEM-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=CC(=CC=1)C(N1CC(C1)NC1C=NC=CN=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 435
  • XLogP3: 2.4
  • Topological Polar Surface Area: 86.4

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N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine Related Literature

Additional information on N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine

N-{1-[4-(Thiophen-2-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine: A Comprehensive Overview

The compound with CAS No. 2177366-13-9, known as N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazine ring, an azetidine ring, and a thiophene moiety. The integration of these structural elements contributes to its potential applications in drug discovery and development.

Recent studies have highlighted the importance of heterocyclic compounds like N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine in medicinal chemistry. The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms, is known for its ability to form hydrogen bonds and interact with biological targets. Similarly, the azetidine ring, a four-membered saturated nitrogen-containing ring, adds rigidity and enhances the molecule's pharmacokinetic properties. The thiophene group, a five-membered aromatic heterocycle containing sulfur, introduces electron-withdrawing effects and increases the compound's lipophilicity.

The synthesis of N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine involves a series of well-established organic reactions. The key steps include the formation of the azetidine ring through cyclization reactions, followed by the introduction of the thiophene moiety via coupling reactions. The final step involves the attachment of the pyrazine group to complete the molecule's structure. These synthetic methods are highly efficient and have been optimized to ensure high yields and purity.

From a biological standpoint, N-{1-[4-(thiophen-2-y l)benzoyl]azetidin--3--yl}pyrazin--2--amine has shown promising activity in various assays. For instance, recent research has demonstrated its potential as an inhibitor of certain enzyme targets associated with neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with these targets makes it a valuable candidate for further preclinical studies.

In addition to its pharmacological properties, this compound has also been studied for its electronic properties in materials science. The presence of conjugated aromatic systems in its structure makes it a potential candidate for applications in organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), where its electronic characteristics could contribute to improved device performance.

The development of N-{1-[4-(thiophen--2--yl)benzoyl]azetidin--3--yl}pyrazin--2--amine represents a significant advancement in the design of multifunctional molecules. Its unique combination of structural features and versatile applications underscores the importance of interdisciplinary research in modern chemistry. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in both therapeutic development and materials innovation.

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